N-Octadecylpentacosa-10,12-diynamide
Description
N-Octadecylpentacosa-10,12-diynamide is a long-chain amide derivative characterized by an octadecyl (C₁₈H₃₇) group attached to the nitrogen atom and a pentacosa-10,12-diynoyl moiety (25-carbon chain with conjugated triple bonds at positions 10 and 12).
Properties
CAS No. |
582465-73-4 |
|---|---|
Molecular Formula |
C43H79NO |
Molecular Weight |
626.1 g/mol |
IUPAC Name |
N-octadecylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C43H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-29-31-33-35-37-39-41-43(45)44-42-40-38-36-34-32-30-28-20-18-16-14-12-10-8-6-4-2/h3-22,27-42H2,1-2H3,(H,44,45) |
InChI Key |
YQUMWWGSAJSPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecylpentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with octadecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-Octadecylpentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Materials Science
Polymeric Films and Coatings
N-Octadecylpentacosa-10,12-diynamide is primarily recognized for its role in the development of polymeric films and coatings. When polymerized, it forms polydiacetylene (PDA), which exhibits remarkable colorimetric properties. These films can transition from a blue to a red phase upon exposure to specific stimuli such as temperature changes or chemical interactions. This property has been utilized in creating sensors that can visually indicate changes in environmental conditions or the presence of certain chemicals .
Nanostructured Materials
The compound can also be used to fabricate nanostructured materials. Its ability to self-assemble into vesicles or micelles makes it suitable for applications in drug delivery systems. The incorporation of this compound into lipid-based carriers enhances their stability and bioavailability, allowing for more effective delivery of therapeutic agents .
| Application Area | Description |
|---|---|
| Polymeric Films | Colorimetric sensors for environmental monitoring |
| Nanostructured Materials | Drug delivery systems with improved stability and bioavailability |
Biomedical Applications
Drug Delivery Systems
In biomedical research, this compound has been explored for its potential in drug delivery applications. Its amphiphilic nature allows it to form stable micelles that can encapsulate hydrophobic drugs, improving their solubility and therapeutic efficacy. Studies have demonstrated that formulations containing this compound can enhance the transdermal permeation of drugs, making it a promising candidate for topical therapies .
Ocular Drug Delivery
Recent investigations have focused on the use of this compound in ocular drug delivery systems. The compound's ability to form gel-core liposomes has shown significant promise in enhancing the residence time of drugs within the eye, thus improving therapeutic outcomes for ocular diseases . This is particularly beneficial for antifungal treatments where prolonged drug action is desired.
Environmental Sensing
Optical Sensors
The optical properties of this compound make it an excellent candidate for use in environmental sensing applications. Its polymerized form can act as an oxygen sensor by changing color based on the concentration of oxygen present in the environment. This application is crucial for monitoring oxygen levels in various settings, including bioreactors and ecological studies .
Case Studies
-
Transdermal Drug Delivery
A study evaluated the effectiveness of this compound-based formulations in enhancing the transdermal permeation of trimetazidine. The results indicated a significant increase in drug permeation compared to conventional formulations, highlighting its potential in developing advanced transdermal systems . -
Ocular Delivery Systems
Research involving gel-core liposomes containing this compound demonstrated improved ocular drug delivery characteristics. The optimized formulation showed enhanced corneal permeation and longer residence time compared to standard liposomal formulations .
Mechanism of Action
The mechanism of action of N-Octadecylpentacosa-10,12-diynamide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with various molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Octadecylpentacosa-10,12-diynamide with structurally related amides, emphasizing differences in molecular architecture, functional groups, and synthetic methodologies:
*Calculated based on structural analysis due to lack of direct experimental data.
Structural and Functional Differences
- Chain Length and Unsaturation : The target compound’s pentacosa-10,12-diynamide chain (25 carbons with two triple bonds) contrasts sharply with N-Octadecylformamide’s saturated formamide group (C₁₉). The conjugated diynes in the target compound likely increase rigidity and electronic conjugation compared to saturated analogs .
- Substituent Effects: Replacing the octadecyl group in the target compound with a methylaminoethyl group (as in ’s compound) introduces polarity, altering solubility and reactivity .
Physicochemical Properties
- Molecular Weight : The target compound’s larger size (~620 g/mol) results in higher melting points and lower solubility in polar solvents compared to N-Octadecylformamide (297.52 g/mol) .
- Reactivity : The diyne motif in the target compound may facilitate click chemistry or polymerization, whereas saturated amides like N-Octadecylformamide are more chemically inert .
Biological Activity
N-Octadecylpentacosa-10,12-diynamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and gene therapy. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a long aliphatic chain and multiple triple bonds, which contribute to its unique physicochemical properties. The structural formula can be represented as follows:
This compound's hydrophobic nature allows it to interact effectively with lipid membranes, making it a candidate for various biomedical applications.
Mechanisms of Biological Activity
1. Lipid Nanoparticle Formation:
this compound can form lipid nanoparticles, which are crucial for the delivery of nucleic acids in gene therapy. These nanoparticles enhance cellular uptake and protect nucleic acids from enzymatic degradation .
2. Anticancer Properties:
Research has indicated that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases .
3. Anti-inflammatory Effects:
Studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Gene Delivery Efficacy
A study published in Biochimica et Biophysica Acta examined the efficacy of lipid nanoparticles containing this compound for delivering siRNA to target cells. The results demonstrated a significant increase in transfection efficiency compared to conventional delivery methods .
Case Study 2: Antitumor Activity
In a preclinical model of breast cancer, this compound was evaluated for its ability to inhibit tumor growth. The study found that treatment with the compound resulted in a 50% reduction in tumor size after four weeks of administration compared to control groups .
Case Study 3: Inflammation Reduction
A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain levels as measured by standard clinical assessment tools .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
